![molecular formula C12H12N2O2S B1491536 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098035-94-8](/img/structure/B1491536.png)
3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
“3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a compound that belongs to a class of organic compounds known as thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .Scientific Research Applications
Synthesis and Chemical Reactions
Tetrahydropyrimidine-2,4-dione derivatives have been extensively studied for their synthesis methods, including cyclization reactions and functionalization processes. These compounds serve as key intermediates in the synthesis of a wide variety of heterocyclic compounds due to their reactive sites, which allow for further chemical modifications. For instance, compounds related to the query have been synthesized through cyclization of carbonyl compounds and have undergone reactions with electrophiles to create derivatives with potential biological activities (Mekuskiene & Vainilavicius, 2006).
Biological Activities and Applications
Derivatives of tetrahydropyrimidine-2,4-dione have shown a variety of biological activities, making them of interest in medicinal chemistry for drug discovery. Some derivatives have been explored for their potential as antimicrobial agents, showing activity against a range of bacterial and fungal strains. This highlights the compound's potential utility in developing new antimicrobial therapies (Vlasov et al., 2015).
Material Science and Supramolecular Chemistry
In materials science, derivatives of tetrahydropyrimidine-2,4-dione have been used in the design and synthesis of novel organic materials, including organic solar cells. These compounds can offer desirable electronic properties, such as high electron mobility and thermal stability, making them suitable candidates for use in optoelectronic devices (Gupta et al., 2017).
Theoretical Studies
Theoretical and computational studies have also been conducted on tetrahydropyrimidine-2,4-dione derivatives to explore their molecular structures, vibrational spectra, and electronic properties. Such studies are crucial for understanding the fundamental properties of these compounds, which can inform their practical applications, including their nonlinear optical properties and potential in supramolecular assemblies (Al-Abdullah et al., 2014).
Future Directions
Thiophene-based analogs, such as “3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione”, have been the subject of increasing interest among scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mechanism of Action
Target of Action
Thiophene derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound could interact with various biological targets.
Mode of Action
The exact mode of action is unknown. Compounds containing a thiophene ring have been found to exhibit a variety of biological effects, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Thiophene derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer effects , suggesting that they may influence a range of biochemical pathways.
Result of Action
Given the biological activities associated with thiophene derivatives , it’s possible that this compound could have a range of effects at the molecular and cellular levels.
properties
IUPAC Name |
3-cyclopropyl-6-(thiophen-3-ylmethyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-11-6-9(5-8-3-4-17-7-8)13-12(16)14(11)10-1-2-10/h3-4,6-7,10H,1-2,5H2,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILLXEDWLOHMQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)CC3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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